3,3-Dimethyl-pyrrolidine hydrobromide
Description
Crystallographic Analysis and Solid-State Configuration
The crystallographic analysis of this compound reveals complex structural arrangements that are fundamental to understanding its solid-state properties. Single-crystal X-ray diffraction techniques have proven instrumental in determining the precise three-dimensional arrangement of atoms within the crystal lattice. The methodology involves sophisticated instrumentation where X-rays are generated through high-voltage tubes with anodes bombarded by electrons from heated cathode filaments, producing monochromatic radiation suitable for structural determination.
The solid-state configuration of this compound demonstrates characteristic features of pyrrolidine-based compounds. The base compound 3,3-dimethylpyrrolidine exhibits a molecular weight of 99.17 grams per mole with the chemical formula C6H13N. When complexed with hydrobromic acid to form the hydrobromide salt, the molecular weight increases to 180.09 grams per mole, reflecting the incorporation of the bromide anion and protonated amine functionality.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C6H14BrN | Experimental |
| Molecular Weight | 180.09 g/mol | Calculated |
| Crystal System | To be determined | X-ray diffraction |
| Space Group | To be determined | X-ray diffraction |
| Unit Cell Parameters | To be determined | Single crystal analysis |
The crystallographic data collection process involves careful sample preparation and controlled environmental conditions. Modern diffraction experiments typically utilize synchrotron radiation sources, which provide higher intensity X-rays compared to conventional sealed-tube or rotating anode generators. The synchrotron-based measurements enable collection of high-resolution diffraction data, though radiation damage to crystals remains a significant consideration during extended exposure periods.
The crystal packing arrangements in this compound are influenced by hydrogen bonding interactions between the protonated nitrogen center and the bromide counterion. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material. The presence of the two methyl substituents at the 3-position of the pyrrolidine ring creates steric effects that impact the molecular packing efficiency and crystal density.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide detailed insights into the electronic structure and bonding characteristics of this compound. Density functional theory calculations using the M06-2X functional with 6-311+G(d,p) basis set have been employed to investigate similar pyrrolidine derivatives, providing reliable electronic structure information. These computational approaches enable the determination of molecular orbital energies, electron density distributions, and charge transfer characteristics.
The electronic structure analysis reveals important features of the pyrrolidine ring system. The base compound 3,3-dimethylpyrrolidine exhibits specific orbital characteristics with a calculated complexity value of 66.6 and topological polar surface area of 12 square angstroms. The nitrogen atom serves as the primary electron-donating center, with its lone pair of electrons contributing significantly to the molecular reactivity and hydrogen bonding capabilities.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Computational |
| Hydrogen Bond Acceptor Count | 1 | Computational |
| Rotatable Bond Count | 0 | Computational |
| Exact Mass | 99.104799419 Da | High-resolution calculation |
| Topological Polar Surface Area | 12 Ų | Surface analysis |
Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity patterns. The calculated electronic structure indicates that the nitrogen lone pair represents the highest occupied molecular orbital, making it the primary site for protonation in the hydrobromide salt formation. The presence of the two methyl groups at the 3-position creates electron-donating effects that influence the electronic density distribution throughout the pyrrolidine ring.
The protonation process involved in hydrobromide salt formation significantly alters the electronic structure. Quantum chemical calculations reveal that upon protonation, the nitrogen center becomes positively charged, leading to a redistribution of electron density throughout the molecule. This electronic reorganization affects the hydrogen bonding capabilities and overall molecular stability. The bromide counterion forms strong ionic interactions with the protonated nitrogen, contributing to the enhanced solubility and crystalline stability of the hydrobromide salt.
The computational analysis also addresses the conformational preferences of the pyrrolidine ring. The five-membered ring system exhibits characteristic puckering behavior, with envelope and half-chair conformations being energetically accessible. The presence of the two methyl substituents at the 3-position introduces additional steric considerations that influence the preferred ring conformations and their relative energetic stability.
Conformational Dynamics in Solution Phase
The conformational dynamics of this compound in solution phase represent a complex interplay of molecular flexibility, solvent interactions, and thermodynamic factors. Nuclear magnetic resonance spectroscopy serves as the primary experimental technique for investigating solution-phase conformational behavior, providing real-time information about molecular motion and structural preferences.
The pyrrolidine ring system exhibits characteristic conformational flexibility due to its five-membered structure. Temperature-dependent nuclear magnetic resonance studies reveal dynamic equilibria between different ring conformations, with envelope and half-chair forms being the predominant species in solution. The energy barriers for interconversion between these conformations are typically low, allowing for rapid exchange processes on the nuclear magnetic resonance timescale.
Solvent effects play a crucial role in determining the conformational preferences of this compound. The hydrobromide salt form exhibits enhanced solubility in polar solvents due to the ionic character introduced by the protonated nitrogen and bromide counterion. In polar protic solvents, the compound engages in hydrogen bonding interactions that can stabilize specific conformational states and influence the overall conformational equilibrium.
| Conformational Parameter | Solution Behavior | Experimental Method |
|---|---|---|
| Ring Puckering | Dynamic exchange | Variable temperature NMR |
| Methyl Group Rotation | Rapid exchange | Room temperature NMR |
| Hydrogen Bonding | Solvent dependent | Multiple solvents NMR |
| Ion Pair Association | Concentration dependent | Conductivity measurements |
The two methyl substituents at the 3-position introduce significant steric effects that influence the conformational landscape. These bulky groups create energetic preferences for conformations that minimize steric repulsion while maintaining optimal orbital overlap within the ring system. The methyl groups undergo rapid rotation around their respective carbon-carbon bonds, contributing to the overall conformational flexibility of the molecule.
Dynamic nuclear magnetic resonance studies provide quantitative information about conformational exchange rates and energy barriers. Variable temperature experiments reveal the temperature dependence of conformational equilibria, with higher temperatures favoring increased conformational mobility and broader distributions of accessible conformations. The activation energies for conformational interconversion processes are typically in the range of several kilocalories per mole, indicating relatively facile exchange processes.
The solution-phase behavior of this compound is also influenced by ion-pairing phenomena. The protonated nitrogen center and bromide counterion can exist as either contact ion pairs or solvent-separated ion pairs, depending on the solvent polarity and ionic strength of the solution. These different ionic association states exhibit distinct conformational preferences and dynamic behavior, contributing to the overall complexity of the solution-phase molecular dynamics.
Computational molecular dynamics simulations complement experimental studies by providing atomic-level insights into conformational motion and solvent interactions. These simulations reveal the detailed pathways for conformational interconversion and quantify the influence of solvent molecules on molecular structure and dynamics. The computational results demonstrate good agreement with experimental nuclear magnetic resonance data, validating the theoretical models and providing a comprehensive understanding of the solution-phase conformational behavior.
Properties
IUPAC Name |
3,3-dimethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBVYUASQXSGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-pyrrolidine hydrobromide is a quaternary ammonium salt derived from 3,3-dimethylpyrrolidine, a nitrogen-containing heterocyclic compound. Its chemical structure enhances solubility and stability, making it valuable in various organic synthesis and pharmaceutical applications. This compound is categorized as an alkaloid and heterocycle, with significant implications in medicinal chemistry due to its unique properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a nucleophile in organic reactions. Its basicity allows it to participate effectively in various chemical reactions, which are crucial for drug development.
- Nucleophilic Reactions : The compound acts as a nucleophile, engaging in reactions that can modify biological targets such as neurotransmitter receptors or metabolic enzymes.
- Structural Properties : The specific substitution pattern on the pyrrolidine ring influences both its chemical reactivity and biological properties, affecting its interaction with biological systems .
Interaction Studies
Preliminary studies indicate that this compound may interact with several biological targets:
- Neurotransmitter Receptors : Potential interactions with neurotransmitter systems suggest implications for neurological applications.
- Metabolic Enzymes : Its role in modulating enzyme activities could be explored for therapeutic interventions.
Case Studies
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine | C₄H₉N | Contains one methyl group; less sterically hindered. |
| 2,5-Dimethylpyrrolidine | C₆H₁₃N | Methyl groups at different positions; affects reactivity. |
| 3,4-Dimethylpyrrolidine | C₆H₁₃N | Methyl groups on different carbons; alters physical properties. |
| 4-Methylpyrrolidine | C₄H₉N | Methyl group at position four; impacts biological activity differently. |
This table illustrates how the unique substitution pattern of this compound may influence its biological activity compared to other pyrrolidine derivatives.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between 3,3-Dimethyl-pyrrolidine hydrobromide and similar compounds:
*Calculated molecular weight based on pyrrolidine core and HBr addition.
Key Observations:
- Counterion Effects : The hydrobromide (HBr) counterion generally increases molecular weight compared to hydrochloride (HCl) analogs. For example, this compound has a ~29% higher molecular weight than its hydrochloride counterpart due to bromine's larger atomic mass .
- Solubility : Hydrobromides often exhibit higher solubility in polar solvents than hydrochlorides, which is critical for pharmaceutical formulations (e.g., dextromethorphan HBr's use in oral tablets) .
- Reactivity : Bromine-containing substituents (e.g., bromomethyl or bromoacetyl groups) enhance electrophilicity, making compounds like 3-(Bromomethyl)pyridine hydrobromide valuable in palladium-catalyzed cross-coupling reactions .
Functional Group and Reactivity Comparisons
- This property is advantageous in ligand design for transition-metal catalysts . 1-(3-Bromopropyl)pyrrolidine hydrobromide: The bromopropyl chain enables alkylation reactions, useful in synthesizing quaternary ammonium compounds .
Pyridine Derivatives :
- 3-(Bromomethyl)pyridine hydrobromide : The bromomethyl group facilitates Suzuki-Miyaura couplings, as seen in palladium-mediated desulfinative cross-coupling studies .
- 3-(2-Bromoacetyl)pyridine hydrobromide : The bromoacetyl group is reactive in nucleophilic substitutions, serving as a precursor for heterocyclic drug candidates .
Bicyclic and Complex Structures :
- Imidazo[1,2-a]pyridine hydrobromide derivatives (e.g., 3-Bromo-2-dichloromethyl-6-methylimidazo[1,2-a]pyridine hydrobromide) exhibit enhanced bioactivity due to their fused-ring systems, which improve binding to biological targets .
Preparation Methods
Cyclization of Halogenated Amines
The primary and most established method for preparing 3,3-dimethyl-pyrrolidine hydrobromide involves the cyclization of halogenated amine precursors. According to patent AT238181B, the process starts with halogenaminated intermediates of the general formula where a halogen atom (preferably bromine or chlorine) is attached to an alkyl chain containing an amino group. The cyclization occurs in the presence of a basic condensation agent, which can be either inorganic bases (e.g., alkali hydroxides, carbonates) or organic tertiary amines (e.g., triethylamine, N-methylpiperidine). This reaction can be carried out under aqueous or anhydrous conditions, typically at elevated temperatures between 50°C and 100°C to facilitate ring closure.
- When the halogenamine is used in its free base form, the amino group itself acts as the base, eliminating the need for additional base.
- The reaction solvent can vary, including water, aqueous alcohols, pure alcohols, dioxane, benzene, or toluene.
- The product is often isolated as the hydrobromide salt by reaction with hydrobromic acid in an inert solvent.
This method is efficient for synthesizing racemic mixtures, but optically active isomers can be obtained by using chiral starting materials or by fractional crystallization of salts formed with optically active acids (e.g., d-tartaric acid, d-mandelic acid).
Oxidation and Pyrolysis of 1-Ethyl-3,3-dimethylpyrrolidine
Another preparative approach involves the oxidation of 1-ethyl-3,3-dimethylpyrrolidine to its amine oxide, followed by pyrolysis to yield 1-hydroxy-3,3-dimethylpyrrolidine, which can be converted into the hydrobromide salt.
- The oxidation is performed by adding 1-ethyl-3,3-dimethylpyrrolidine to cold hydrogen peroxide (30%) with stirring, followed by the addition of platinum black catalyst to complete the reaction.
- The amine oxide formed is isolated and then pyrolyzed at approximately 145°C under reduced pressure (~10 mm Hg), yielding 1-hydroxy-3,3-dimethylpyrrolidine in 34-45% yield based on the starting amine.
- This intermediate is then converted into the hydrobromide salt by treatment with hydrobromic acid or other suitable reagents.
This method is more complex but allows access to derivatives and intermediates useful for further chemical transformations.
Halogenation of Amino Alcohols and Subsequent Cyclization
The preparation of halogenated amino alcohols followed by cyclization is another route to 3,3-dimethyl-pyrrolidine derivatives. As described in the Austrian patent AT238181B:
- Amino alcohols are halogenated using reagents such as thionyl chloride or hydrobromic acid to introduce the halogen atom at the appropriate position.
- The halogenated intermediate is then subjected to cyclization under basic conditions to form the pyrrolidine ring.
- The hydrobromide salt is obtained by reaction of the free base with hydrobromic acid.
This method allows functional group modifications, such as acylation of hydroxy groups before cyclization, enabling structural diversity in the final compound.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of Halogenamines | Halogenated amine + base (K2CO3, Et3N), 50-100°C | High (varies) | Produces racemic and optically active forms via salt crystallization |
| Oxidation & Pyrolysis | H2O2 (30%), Pt black catalyst, pyrolysis at 145°C | 34-45% | Intermediate 1-hydroxy-3,3-dimethylpyrrolidine formed |
| Halogenation of Amino Alcohols | Thionyl chloride or HBr, then base cyclization | Moderate to high | Allows functional group modifications prior to cyclization |
Research Findings and Analytical Data
- The oxidation method yields intermediates characterized by infrared spectroscopy, confirming the presence of hydroxylamine and amine oxide functionalities.
- The cyclization reactions proceed smoothly under mild to moderate heating, with the hydrobromide salt showing good crystallinity and stability.
- Optical resolution of the racemic mixtures is feasible through salt formation with optically active acids, enhancing the pharmacological potential of the compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Dimethyl-pyrrolidine hydrobromide?
- Answer: The synthesis of pyrrolidine derivatives typically involves cyclization reactions or functional group transformations. For example, pyrrolo[2,3-b]pyridine derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions with boronic acids) and nucleophilic substitutions . For this compound, analogous methods may include alkylation of pyrrolidine precursors followed by hydrobromide salt formation under acidic conditions. Reaction optimization (e.g., temperature, solvent, and stoichiometry) is critical to minimize side products like over-alkylated species .
Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to confirm the structural integrity of this compound?
- Answer:
- IR Spectroscopy: Characteristic absorption bands for pyrrolidine hydrobromides include C-H out-of-plane wagging (~700–800 cm⁻¹) and C-N stretching (~1200 cm⁻¹). Variable-temperature IR (TD-IR) can monitor thermal stability, as demonstrated for pyridine hydrobromide, which showed no structural degradation up to 523 K .
- NMR: ¹H NMR should reveal distinct signals for the dimethyl groups (singlet at ~1.2 ppm) and pyrrolidine ring protons (multiplet at ~2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons at the 3,3-dimethyl positions .
Q. What are the recommended storage and handling protocols for this compound?
- Answer: Hydrobromide salts are hygroscopic and sensitive to moisture. Storage in airtight containers under inert gas (e.g., N₂) at 2–8°C is advised. Avoid contact with strong oxidizers, as hydrobromide salts may release hazardous decomposition products (e.g., HBr gas) under incompatible conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields of this compound across studies?
- Answer: Yield variations often arise from differences in reaction conditions (e.g., catalyst loading, purity of starting materials). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, Pd(PPh₃)₄ catalyst efficiency in cross-coupling reactions is highly solvent-dependent; toluene/EtOH mixtures (3:1) may improve reproducibility . Kinetic studies (e.g., in situ FTIR monitoring) can also pinpoint side reactions .
Q. What is the impact of the hydrobromide counterion on the crystallinity and solubility of 3,3-Dimethyl-pyrrolidine?
- Answer: The hydrobromide ion enhances crystallinity by forming strong ionic interactions, as seen in pyridine hydrobromide’s stable monoclinic lattice . Solubility in polar solvents (e.g., water, ethanol) increases due to ionic dissociation, but this can be pH-dependent. Comparative studies with hydrochloride or triflate salts may reveal trade-offs between bioavailability and stability .
Q. How can variable-temperature infrared spectroscopy (TD-IR) elucidate the thermal degradation pathways of this compound?
- Answer: TD-IR tracks bond vibrations during controlled heating. For pyridine hydrobromide, stable C=C and C-N modes up to 523 K suggest resistance to thermal breakdown . Applying this to this compound, degradation onset temperatures and byproducts (e.g., HBr release) can be quantified. Coupling with thermogravimetric analysis (TGA) validates mass loss patterns .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
